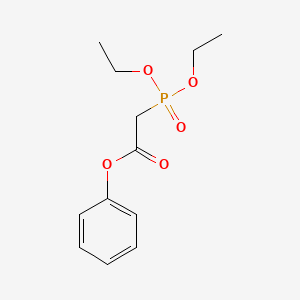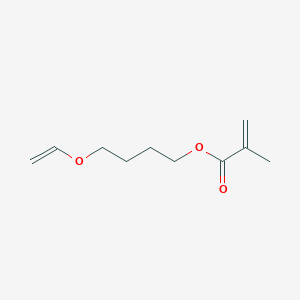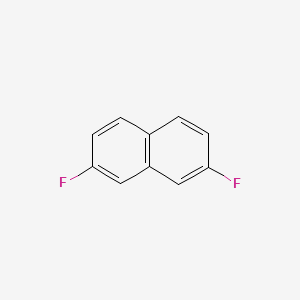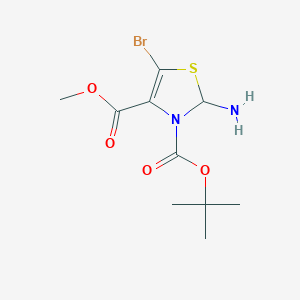
C10H15BrN2O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves several steps. One common method includes the bromination of a precursor imidazole compound followed by esterification with a suitable alcohol. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an alcohol under acidic or basic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives .
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid derivatives: Compounds with similar imidazole structures but different substituents.
Bromo-substituted organic compounds: Compounds with bromine atoms attached to different organic frameworks.
Methylsulfonyl-containing compounds: Compounds with methylsulfonyl groups attached to various organic backbones.
Uniqueness
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15BrN2O4S |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2-amino-5-bromo-2H-1,3-thiazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H15BrN2O4S/c1-10(2,3)17-9(15)13-5(7(14)16-4)6(11)18-8(13)12/h8H,12H2,1-4H3 |
InChI Key |
GNRJUUIUSOEGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(SC(=C1C(=O)OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



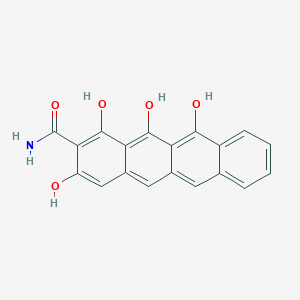


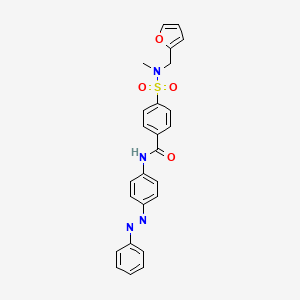
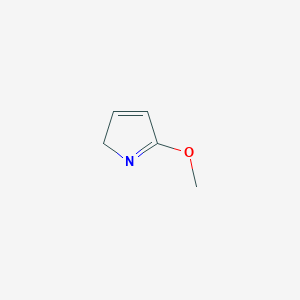
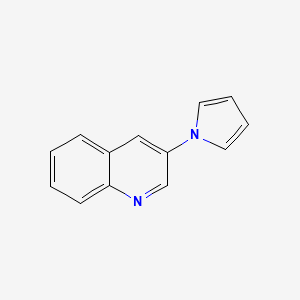
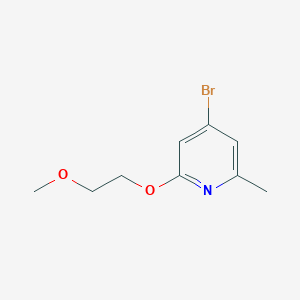
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

